BAM (8-22)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BAM (8-22), also known as Bovine Adrenal Medulla 8-22, is a peptide fragment derived from proenkephalin A. It is a potent activator of Mas-related G-protein-coupled receptors (Mrgprs), specifically MrgprC11 and hMrgprX1. This compound is known for inducing scratching behavior in mice in an Mrgpr-dependent manner .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BAM (8-22) wird typischerweise unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst Deprotektions- und Kupplungsschritte, die wiederholt werden, bis die gewünschte Peptidsequenz erhalten wird. Das Endprodukt wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von BAM (8-22) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Der Reinigungsprozess wird ebenfalls skaliert und präparative HPLC-Systeme werden eingesetzt, um eine hohe Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

BAM (8-22) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es nimmt aufgrund seiner Peptidnatur typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat (HBTU)

Deprotektionsreagenzien: Trifluoressigsäure (TFA)

Spaltungsreagenzien: TFA, oft mit Scavengern wie Wasser, Triisopropylsilan (TIS) und Ethandiol (EDT).

Hauptprodukte

Das Hauptprodukt der Synthese ist das BAM (8-22) Peptid selbst. Nebenprodukte können verkürzte oder falsch gefaltete Peptide sein, die typischerweise während des Reinigungsprozesses entfernt werden .

Wissenschaftliche Forschungsanwendungen

Role in Cholestatic Pruritus

A pivotal study demonstrated that BAM (8-22) significantly enhances scratching behavior in a mouse model of cholestasis. In this model, mice subjected to bile duct ligation exhibited increased expression of MRGPRX1 and heightened sensitivity to BAM (8-22) treatment. The study revealed that BAM (8-22) administration resulted in a marked increase in intracellular calcium levels within dorsal root ganglia neurons, suggesting a direct role in mediating pruritic sensations under cholestatic conditions .

Key Findings:

- Increased MRGPRX1 expression in dorsal root ganglia neurons.

- Enhanced scratching behavior following BAM (8-22) injection.

- Significant elevation of intracellular calcium levels upon treatment.

Pain Modulation

BAM (8-22) has also been investigated for its analgesic properties, particularly in the context of bone cancer pain. Research indicates that this compound can attenuate pain responses in murine models, suggesting potential applications in pain management therapies .

Key Findings:

- Reduction in pain responses observed in bone cancer models.

- Potential therapeutic implications for managing chronic pain conditions.

Non-Histaminergic Itch Model

A recent study developed a human experimental model to evaluate non-histaminergic itch using BAM (8-22). Twenty-two healthy subjects were subjected to skin prick tests with varying concentrations of BAM (8-22). Results indicated that higher concentrations led to increased itch sensations, supporting the compound's role as a pruritogen independent of histamine pathways .

| Concentration | Itch Sensation Score |

|---|---|

| 0.5 mg/ml | Low |

| 1 mg/ml | Moderate |

| 2 mg/ml | High |

Calcium Imaging Studies

Calcium imaging assays have been utilized to quantify the response of sensory neurons to BAM (8-22). These studies confirmed that BAM (8-22) induces a significant calcium influx in neurons expressing MRGPRX1, further elucidating its mechanism of action at the cellular level .

Wirkmechanismus

BAM (8-22) entfaltet seine Wirkungen durch Bindung an und Aktivierung von Mas-verwandten G-Protein-gekoppelten Rezeptoren (Mrgprs), insbesondere MrgprC11 und hMrgprX1. Diese Aktivierung führt zu nachgeschalteten Signalisierungsereignissen, die zu physiologischen Reaktionen wie kratzendem Verhalten bei Mäusen führen. Die genauen beteiligten molekularen Pfade umfassen die Aktivierung von G-Proteinen, die anschließend intrazelluläre Signalkaskaden auslösen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Met-Enkephalin: Ein Pentapeptid mit Opioidaktivität, das sich von BAM (8-22) in seinen Rezeptor-Zielen und physiologischen Wirkungen unterscheidet.

Einzigartigkeit

BAM (8-22) ist einzigartig in seiner selektiven Aktivierung von Mrgprs ohne Beeinträchtigung von Opioidrezeptoren. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung von nicht-opioiden Schmerz- und Juckreizwegen .

Biologische Aktivität

BAM (8-22) is a peptide derived from bovine adrenal medulla, known for its role as a potent agonist for the Mas-Related G Protein Coupled Receptor X1 (MRGPRX1). This compound has garnered attention in research due to its significant biological activities, particularly in inducing itch and modulating pain responses. This article will detail the biological activity of BAM (8-22), supported by research findings, case studies, and data tables.

Overview of BAM (8-22)

BAM (8-22) is an endogenous peptide fragment that exhibits high affinity for MRGPRX1, with effective concentration (EC50) values ranging from 8 to 150 nM . Unlike its precursor BAM22P, BAM (8-22) does not interact with opioid receptors, which distinguishes its mechanism of action in the context of itch and pain modulation .

BAM (8-22) primarily functions through the activation of MRGPRX1, a receptor implicated in non-histaminergic itch pathways. It enhances scratching behavior in models of cholestatic pruritus, indicating its role as a pruritogen . The following sections will explore specific studies that elucidate the biological effects of BAM (8-22).

Study 1: Induction of Itch

A study conducted on human subjects demonstrated that BAM (8-22) effectively induced itch without accompanying pain sensations. The study involved applying BAM (8-22) through various methods, including spicules and single prick tests. The results showed that itch intensity peaked significantly when administered via heat-inactivated spicules, with no significant changes in superficial blood perfusion or mechanical sensitivity observed .

Table 1: Itch Intensity Induced by BAM (8-22)

| Application Method | Concentration (mg/ml) | Itch Intensity (VAS Score) | Pain Sensation |

|---|---|---|---|

| Single Prick Test | 1 | 4.5 | None |

| Heat-Inactivated Spicules | 1 | 7.2 | None |

| Heat-Inactivated Spicules | 2 | 9.0 | None |

Study 2: Calcium Imaging in Sensory Neurons

In another study involving a cholestatic mouse model, BAM (8-22) was shown to significantly increase intracellular calcium levels in dorsal root ganglion (DRG) neurons. When treated with BAM (8-22), DRG neurons from bile duct-ligated (BDL) mice exhibited a dramatic increase in calcium response compared to sham-operated mice. This suggests that BDL mice, which have heightened MRGPRX1 expression, are more sensitive to BAM (8-22) .

Table 2: Calcium Response in DRG Neurons

| Mouse Model | Calcium Response (%) | Number of Responsive Neurons (%) |

|---|---|---|

| Sham | Baseline | 1.7% |

| BDL | Significantly Higher | 11.4% |

Implications for Pain Management

BAM (8-22) has also been investigated for its potential role in pain modulation. Research indicates that it can attenuate bone cancer pain in mouse models, suggesting its utility beyond itch induction . The ability to modulate pain without traditional opioid pathways presents an opportunity for developing novel analgesics.

Eigenschaften

IUPAC Name |

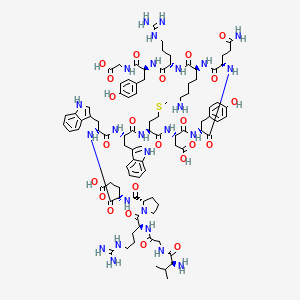

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C91H127N25O23S/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEYECACIBFJGZ-NPAGUKBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C91H127N25O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1971.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.